1,3,5,7-Tetraethylcyclotetrasiloxane
Overview
Description
1,3,5,7-Tetraethylcyclotetrasiloxane is a cyclic organosilicon compound with the molecular formula C₈H₂₄O₄Si₄. It is a member of the cyclotetrasiloxane family, which consists of a four-membered silicon-oxygen ring with various organic substituents attached to the silicon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetraethylcyclotetrasiloxane can be synthesized through the hydrosilylation reaction, which involves the addition of silicon-hydrogen bonds to unsaturated organic compounds. One common method involves the reaction of 1,3,5,7-tetramethylcyclotetrasiloxane with ethylene in the presence of a platinum catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure, to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetraethylcyclotetrasiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups, which can further react to form siloxane bonds.
Reduction: Reduction reactions can convert the silicon-oxygen bonds to silicon-hydrogen bonds.
Substitution: Substitution reactions involve the replacement of one or more ethyl groups with other organic or inorganic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under controlled conditions to achieve selective reduction.
Major Products Formed
The major products formed from these reactions include various substituted cyclotetrasiloxanes, silanols, and siloxanes. These products have diverse applications in materials science, catalysis, and polymer chemistry .
Scientific Research Applications
1,3,5,7-Tetraethylcyclotetrasiloxane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of advanced materials, such as silicone resins and elastomers.
Biology: The compound is investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,3,5,7-tetraethylcyclotetrasiloxane involves its ability to form stable silicon-oxygen bonds, which contribute to its chemical stability and resistance to degradation. The compound can interact with various molecular targets, including other silicon-based compounds and organic molecules, through processes such as hydrosilylation and condensation reactions. These interactions enable the formation of complex structures with unique properties .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetramethylcyclotetrasiloxane: This compound has methyl groups instead of ethyl groups attached to the silicon atoms.
1,3,5,7-Tetravinylcyclotetrasiloxane: This compound contains vinyl groups, which provide additional reactivity and allow for further functionalization.
1,3,5,7-Tetrahydroxycyclotetrasiloxane: This compound has hydroxyl groups attached to the silicon atoms, making it highly reactive and suitable for use in cross-linking reactions and the formation of siloxane networks.
Uniqueness
1,3,5,7-Tetraethylcyclotetrasiloxane is unique due to the presence of ethyl groups, which provide a balance between reactivity and stability. The ethyl groups offer steric hindrance, reducing the likelihood of unwanted side reactions, while still allowing for functionalization and modification. This makes it a versatile compound for various applications in research and industry .
Properties
InChI |
InChI=1S/C8H20O4Si4/c1-5-13-9-14(6-2)11-16(8-4)12-15(7-3)10-13/h5-8H2,1-4H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSKRIKFYGJQGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si]1O[Si](O[Si](O[Si](O1)CC)CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O4Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16066-10-7 | |
Record name | Tetraethylcyclotetrasiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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